molecular formula C7H5BrF2 B2579306 2-Bromo-3,6-difluorotoluene CAS No. 1208074-75-2

2-Bromo-3,6-difluorotoluene

Cat. No.: B2579306
CAS No.: 1208074-75-2
M. Wt: 207.018
InChI Key: AAHSKQLPLMAVDC-UHFFFAOYSA-N
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Description

2-Bromo-3,6-difluorotoluene is a halogenated aromatic compound characterized by a toluene backbone substituted with bromine at position 2 and fluorine atoms at positions 3 and 5. Halogenated toluenes are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where substituent positions dictate electronic effects, solubility, and reaction pathways .

Properties

IUPAC Name

2-bromo-1,4-difluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHSKQLPLMAVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208074-75-2
Record name 2-Bromo-3,6-difluorotoluene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-difluorotoluene typically involves the bromination of 2,6-difluorotoluene. One common method includes the use of hydrobromic acid (HBr) and hydrogen peroxide (H2O2) as brominating agents under light irradiation. The reaction is carried out in an organic solvent such as methylene dichloride, and the product is purified using silica gel column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,6-difluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 2,6-difluorotoluene.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 2,6-difluoro-3-aminotoluene or 2,6-difluoro-3-thiolotoluene.

    Oxidation: Formation of 2,6-difluoro-3-bromobenzaldehyde or 2,6-difluoro-3-bromobenzoic acid.

    Reduction: Formation of 2,6-difluorotoluene.

Scientific Research Applications

Organic Synthesis

2-Bromo-3,6-difluorotoluene serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for selective reactions that are essential in creating various chemical compounds.

Synthetic Routes

The compound can be synthesized through bromination of 3,6-difluorotoluene using reagents such as hydrobromic acid and hydrogen peroxide under controlled conditions. This method is noted for its efficiency and high yield.

Reagent Function
Hydrobromic AcidBromination agent
Hydrogen PeroxideOxidizing agent for reaction

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Its ability to interact with biological systems makes it valuable for drug development.

Research indicates that this compound exhibits potential biological activities, including:

Biological Activity Effect
Cytochrome P450 InhibitionCompetitive inhibition
Antimicrobial ActivityModerate activity against bacteria
CytotoxicityInduces apoptosis in cancer cells

Agrochemical Production

The compound is also employed in the production of agrochemicals. Its fluorinated structure enhances the biological activity of herbicides and pesticides, improving their efficacy and stability.

Case Study: Herbicide Development

In a recent study, this compound was used to synthesize a novel herbicide that demonstrated improved selectivity and reduced phytotoxicity compared to traditional compounds. The research highlighted its potential to enhance crop yield while minimizing environmental impact.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and intermediates necessary for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-difluorotoluene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the fluorine atoms influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Bromo-3,6-difluorotoluene with structurally related compounds, focusing on molecular properties, substituent positions, and applications:

Table 1: Key Properties of Bromo-Fluorinated Toluene Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight Substituent Positions Physical Properties Applications/Reactivity
α-Bromo-2,6-difluorotoluene 85118-00-9 C₇H₅BrF₂ 207.01 Br (CH₂), F (2,6) mp 53–55°C Suzuki coupling, agrochemicals
α-Bromo-3,5-difluorotoluene 141776-91-2 C₇H₅BrF₂ 207.02 Br (CH₂), F (3,5) bp 65°C (4.5 mmHg), d 1.60 Pharmaceutical intermediates
2-Bromo-5-fluorotoluene 452-63-1 C₇H₆BrF 189.03 Br (2), F (5) mp 169–170°C Cross-coupling reactions
2-Bromo-6-fluorotoluene 1422-54-4 C₇H₆BrF 189.03 Br (2), F (6) Not reported Organic synthesis, drug discovery
3-Bromo-4-fluorotoluene N/A C₇H₆BrF 189.03 Br (3), F (4) Not reported Ligand preparation, catalysis

Key Comparison Points

Substituent Positions and Reactivity :

  • α-Bromo-difluorotoluenes (e.g., α-Bromo-2,6-difluorotoluene) feature a benzyl bromide group (CH₂Br) and fluorine atoms on the aromatic ring. These compounds are highly reactive in nucleophilic substitutions due to the labile benzylic bromine, making them suitable for Suzuki-Miyaura cross-coupling reactions .
  • Ring-brominated fluorotoluenes (e.g., 2-Bromo-5-fluorotoluene) exhibit bromine directly on the aromatic ring. The electron-withdrawing fluorine substituents meta or para to bromine enhance the leaving-group ability of bromine in aromatic substitution reactions .

Physical Properties: Melting Points: Ring-brominated mono-fluorotoluenes (e.g., 2-Bromo-5-fluorotoluene, mp 169–170°C ) have higher melting points compared to α-bromo derivatives (e.g., α-Bromo-2,6-difluorotoluene, mp 53–55°C ), likely due to stronger intermolecular interactions in the solid state. Boiling Points: α-Bromo-3,5-difluorotoluene has a lower boiling point (65°C at reduced pressure) compared to bulkier analogs, reflecting its volatility .

Electronic Effects :

  • Fluorine atoms at positions 3 and 6 in this compound would create a strong electron-withdrawing effect, directing electrophilic attacks to specific positions on the ring. This contrasts with 2-Bromo-5-fluorotoluene, where fluorine’s para position relative to bromine may stabilize transition states in coupling reactions .

Applications: α-Bromo-difluorotoluenes are prized for their versatility in synthesizing fluorinated polymers and bioactive molecules . Mono-fluorinated bromotoluenes (e.g., 2-Bromo-6-fluorotoluene) serve as precursors in palladium-catalyzed reactions for drug candidates .

Research Findings

  • Synthetic Utility : α-Bromo-2,6-difluorotoluene (JPY 6,300/5g ) is cost-effective for large-scale syntheses, whereas α-Bromo-3,5-difluorotoluene’s higher price (JPY 10,100/5g ) reflects its niche use in high-value pharmaceuticals.
  • Thermal Stability : Fluorine’s ortho/para positions in di-substituted compounds reduce thermal degradation risks compared to meta-substituted analogs .

Biological Activity

2-Bromo-3,6-difluorotoluene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its toxicity, potential therapeutic applications, and relevant case studies.

This compound (C₇H₅BrF₂) is characterized by the presence of bromine and fluorine substituents on a toluene backbone. The molecular structure influences its chemical reactivity and biological interactions.

Toxicological Profile

The toxicity of this compound has been assessed in various studies. It is classified as harmful if swallowed and can cause skin irritation upon contact. The acute toxicity data indicates that it poses risks through oral and dermal exposure:

Endpoint Value Source
Acute toxicity (oral)H302 (harmful)PubChem
Acute toxicity (dermal)H312 (harmful)PubChem
Eye irritationCauses irritationApollo Scientific

Despite these hazards, there is no evidence of chronic effects or endocrine disruption associated with long-term exposure to this compound .

Potential Therapeutic Applications

  • As a Synthetic Intermediate : this compound serves as an important precursor in the synthesis of biologically active molecules. For instance, it can be utilized in the preparation of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical in HIV treatment strategies .
  • Antiparasitic Agents : Compounds derived from difluorotoluene frameworks have been reported to possess antiparasitic activity. This suggests potential applications for this compound in developing new antiparasitic drugs .
  • Cancer Research : Halogenated aromatic compounds are often investigated for their role in cancer therapies due to their ability to interact with biological macromolecules and modulate cellular processes. The synthesis of kinase inhibitors from related structures indicates a possible avenue for exploring anticancer applications .

Case Study 1: Synthesis of Antiviral Compounds

A study focused on synthesizing novel NNRTIs from difluorobenzyl derivatives demonstrated that modifications using brominated substrates can yield compounds with enhanced antiviral activity against HIV .

Case Study 2: Antiparasitic Activity

In research involving derivatives of difluorotoluenes, several compounds were tested against Leishmania species, showing promising results that could lead to new treatments for parasitic infections .

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